molecular formula C22H16F3N7O2 B2946137 3-[(4-methylphenyl)methyl]-6-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1105238-95-6

3-[(4-methylphenyl)methyl]-6-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2946137
CAS No.: 1105238-95-6
M. Wt: 467.412
InChI Key: WJCWLWHPODQJSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 1,2,3-triazolo[4,5-d]pyrimidin-7-ones, which are heterocyclic scaffolds known for diverse pharmacological activities, including antiviral and enzyme inhibitory effects. Structurally, it features:

  • A triazolo[4,5-d]pyrimidin-7-one core (a fused bicyclic system with nitrogen atoms at positions 1, 2, 3, 5, and 7).
  • 3-[(4-Methylphenyl)methyl] substitution at position 3 of the core, introducing a benzyl group with a para-methyl substituent.
  • 6-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl) substitution at position 6, comprising a 1,2,4-oxadiazole ring linked to a para-trifluoromethylphenyl group.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxadiazole moiety may contribute to hydrogen bonding or π-π stacking interactions in biological targets .

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-6-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N7O2/c1-13-2-4-14(5-3-13)10-32-20-18(28-30-32)21(33)31(12-26-20)11-17-27-19(29-34-17)15-6-8-16(9-7-15)22(23,24)25/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCWLWHPODQJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methylphenyl)methyl]-6-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials often include substituted anilines, triazoles, and oxadiazoles. The synthesis may proceed through the following steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the methylphenyl and trifluoromethylphenyl groups through nucleophilic substitution reactions.

    Oxadiazole Formation: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methylphenyl)methyl]-6-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(4-methylphenyl)methyl]-6-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[(4-methylphenyl)methyl]-6-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The trifluoromethyl group in the target compound’s oxadiazole substituent may enhance binding to hydrophobic pockets in viral proteins (e.g., CHIKV nsP1) compared to analogues with chlorine or fluorine . Oxadiazole vs. Imidazolone Cores: Compounds like those in replace the triazolopyrimidinone core with benzimidazolone but retain the oxadiazole motif, suggesting oxadiazole’s versatility in diverse scaffolds.

Synthetic Routes: The target compound’s synthesis likely involves coupling a pre-formed 3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-methanol with the triazolopyrimidinone core, akin to methods in . In contrast, BI86283 uses a simpler alkylation step at position 6, reflecting modular synthetic strategies for this class.

Compounds with biphenyl-oxadiazole substituents (e.g., ) show TRPA1/TRPV1 antagonism, indicating scaffold adaptability for different therapeutic targets.

Biological Activity

3-[(4-methylphenyl)methyl]-6-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex heterocyclic compound with potential pharmacological applications. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity:

  • Molecular Formula : C28H21F4N5O2
  • Molecular Weight : 535.50 g/mol
  • CAS Number : 1033769-28-6

The compound exhibits several mechanisms of action:

  • Antidiabetic Activity : Research indicates that compounds with similar structures act as positive allosteric modulators of the GLP-1 receptor, leading to reduced food intake and improved glucose handling in diabetic models .
  • Anticancer Activity : Studies have shown that derivatives of oxadiazole can inhibit cell proliferation and induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. The presence of electron-withdrawing groups enhances this activity .
  • DPP-4 Inhibition : The compound has been associated with DPP-4 inhibition, which is crucial for blood glucose regulation in diabetic patients .

Table 1: Biological Activity Summary

Activity TypeAssay TypeIC50 (µM)Reference
AnticancerMCF-7 Cell Line0.48
HCT-116 Cell Line0.19
AntidiabeticGLP-1R ModulationN/A
DPP-4 InhibitionIn Vivo StudyN/A

Case Study 1: Anticancer Properties

In a study evaluating the anticancer effects of oxadiazole derivatives similar to our compound, it was found that these compounds significantly inhibited the growth of MCF-7 cells by arresting the cell cycle at the G1 phase and increasing caspase activity, which is indicative of apoptosis . The study highlighted the importance of structural modifications to enhance potency.

Case Study 2: Antidiabetic Effects

Another investigation into a related compound demonstrated its efficacy as a DPP-4 inhibitor in diabetic rats. The results showed a dose-dependent decrease in blood glucose levels alongside improved insulin sensitivity and antioxidant enzyme activity . This suggests that structural features similar to those in our compound may confer similar benefits.

Q & A

Q. What are the optimal synthetic routes for this triazolo-pyrimidine hybrid compound?

The synthesis involves multi-step protocols, including cyclization of heterocyclic precursors and cross-coupling reactions. For example, triazole and oxadiazole moieties are typically formed via Huisgen cycloaddition (click chemistry) or nucleophilic substitution under anhydrous conditions. Key intermediates, such as 5-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole derivatives, are synthesized using carbodiimide-mediated coupling of amidoximes with activated carboxylic acids . Purity is ensured via recrystallization (DMF/ethanol mixtures) and validated by HPLC (>98% purity, C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for trifluoromethylphenyl) and triazole/oxadiazole carbons (δ 150–160 ppm) .
  • IR spectroscopy : Confirm C=N stretches (1,640–1,680 cm⁻¹) and C-F bonds (1,100–1,200 cm⁻¹) .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., C: ~55%, N: ~20%) .

Q. How can researchers assess the compound’s solubility for in vitro assays?

Use co-solvent systems (e.g., DMSO:PBS mixtures) with incremental titration monitored by UV-Vis spectroscopy (λmax ~270 nm). For hydrophobic fractions, employ micellar solubilization with Tween-80 (0.1–1% v/v) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., unexpected NOEs in NMR)?

Combine X-ray crystallography (single-crystal XRD at 100K) with DFT calculations (B3LYP/6-311G(d,p)) to model electronic environments. For example, trifluoromethyl groups induce anisotropic shielding, causing peak splitting in NMR that may be misinterpreted as impurities. Cross-validate with solid-state IR to detect polymorphism .

Q. What computational strategies predict binding affinity to biological targets?

  • Molecular docking : Use AutoDock Vina with the 14-α-demethylase lanosterol (PDB: 3LD6) to simulate interactions. The trifluoromethyl group shows strong hydrophobic complementarity with Leu321 and Tyr140 .
  • MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of the triazole-oxadiazole hinge region in kinase targets .

Q. How to design SAR studies for optimizing bioactivity?

  • Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing groups (e.g., -NO2) to enhance π-stacking with tyrosine kinases. Monitor activity via kinase inhibition assays (IC50 values) .
  • Regioselective modifications : Introduce methyl groups at the pyrimidine C2 position to reduce metabolic oxidation (tested via CYP450 microsomal assays) .

Q. What methodologies identify degradation products under physiological conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS analysis (ESI+ mode). Major degradation pathways include hydrolysis of the oxadiazole ring (m/z +18 for water adducts) and oxidative defluorination (m/z -20) .

Methodological Challenges

Q. How to address low yields in multi-step synthesis?

Optimize stoichiometry in key steps:

  • Oxadiazole formation : Use 1.2 equiv of EDCI and 4Å molecular sieves to drive amidoxime-ester coupling to >80% yield .
  • Triazole cyclization : Employ Cu(I)-TBTA catalyst (10 mol%) in tert-butanol/H2O (3:1) for regioselective 1,4-disubstituted triazoles .

Q. How to validate target engagement in cellular models?

Use CETSA (Cellular Thermal Shift Assay): Treat HEK293 cells with 10 µM compound, lyse, and heat to 55°C. Detect stabilized target proteins via Western blot (e.g., PARP1) .

Q. What statistical approaches analyze contradictory bioactivity data across assays?

Apply multivariate analysis (PCA or PLS-DA) to datasets from kinase panels, cytotoxicity (MTT), and solubility assays. For example, high logP (>4) correlates with false positives in cell-free kinase assays due to aggregation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.